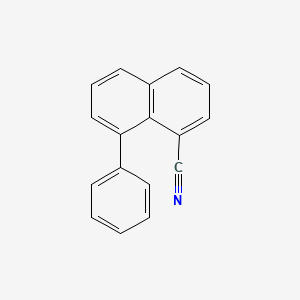

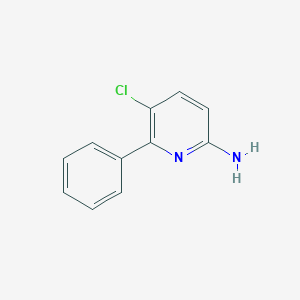

8-Phenylnaphthalene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

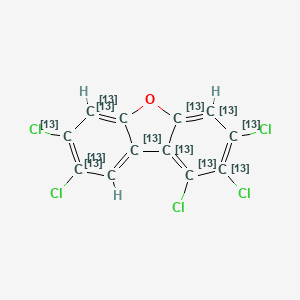

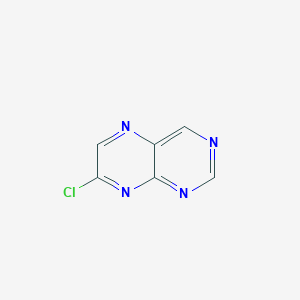

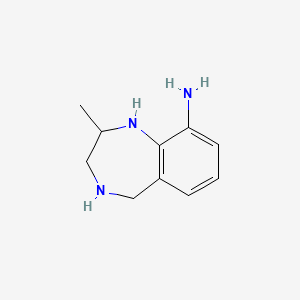

8-Phenylnaphthalene-1-carbonitrile is a chemical compound with the molecular formula C17H11N . It is synthesized by various manufacturers for use in the chemical industry .

Synthesis Analysis

The synthesis of 8-Phenylnaphthalene-1-carbonitrile and similar compounds has been achieved through a high-yielding three-step process. This process involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as a key step . Other methods for the synthesis of similar compounds involve the use of multicomponent reactions and the Friedländer approach .Applications De Recherche Scientifique

Synthesis and Crystallography

8-Phenylnaphthalene-1-carbonitrile and its derivatives play a crucial role in the realm of organic chemistry, particularly in synthesis and crystallography. Studies have demonstrated efficient methods to synthesize these compounds, emphasizing their structural characteristics and crystallographic properties. For instance, the synthesis and crystallography of 8-halonaphthalene-1-carbonitriles, alongside naphthalene-1,8-dicarbonitrile, have been achieved through a high-yielding synthesis process. The crystal structures of these compounds show orthorhombic and monoclinic symmetries, indicating their potential utility in various chemical applications (Noland, Srinivasarao, & Britton, 2011).

Synthetic Pathways

The compound has been pivotal in exploring synthetic pathways for producing complex structures. Research has highlighted the ability of the benzyl carbon in 8-Phenylnaphthalene-1-carbonitrile to act as a nucleophilic center. This characteristic facilitates the formation of naphthalene scaffolds through dimerization, showcasing the compound's versatility in synthetic organic chemistry (Wang et al., 2011).

Heat Transfer Applications

In the field of energy and materials science, 8-Phenylnaphthalene-1-carbonitrile derivatives have been evaluated for their thermodynamic properties relevant to heat transfer applications. Their stability under high temperatures and resistance to thermal decomposition make them suitable candidates for heat transfer fluids, potentially applicable in power generation and other industrial processes (McFarlane, Luo, Garland, & Steele, 2010).

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been actively researched in the context of OLED technology. Studies have developed host materials incorporating 8-Phenylnaphthalene-1-carbonitrile for blue phosphorescent OLEDs. These materials exhibit high triplet energy and are instrumental in achieving high device efficiencies, marking their significance in the advancement of display and lighting technologies (Deng et al., 2013).

Propriétés

IUPAC Name |

8-phenylnaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDKFIVPOIMHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568032 |

Source

|

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenylnaphthalene-1-carbonitrile | |

CAS RN |

1071039-54-7 |

Source

|

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)